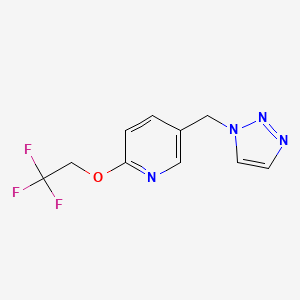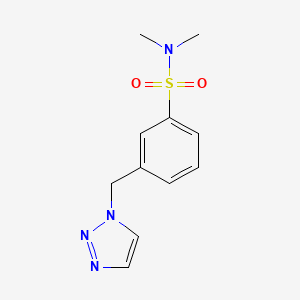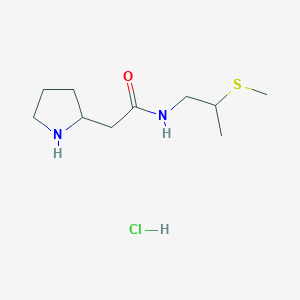
5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine, also known as TFMTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFMTP is a heterocyclic compound that contains a triazole ring and a pyridine ring, making it a unique structure that has been found to be useful in a variety of applications.
Mécanisme D'action
The mechanism of action of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine is not yet fully understood. However, studies have suggested that 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine may act as a modulator of certain neurotransmitter receptors in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has a number of biochemical and physiological effects. For example, 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been found to have an inhibitory effect on certain enzymes, which could have implications for the treatment of metabolic disorders. In addition, 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been found to have a modulatory effect on certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine is its unique chemical structure, which makes it a useful compound for a variety of applications. However, one limitation of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine. For example, further studies could be conducted to better understand the mechanism of action of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine, which could have implications for the development of new drugs. In addition, further studies could be conducted to explore the potential applications of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine in the field of materials science, particularly in the development of new organic semiconductors.
Méthodes De Synthèse
The synthesis of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine involves the reaction between 2-(2,2,2-trifluoroethoxy)pyridine and sodium azide in the presence of copper (I) iodide. This reaction results in the formation of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine, which can be purified through recrystallization.
Applications De Recherche Scientifique
5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been studied for its potential as a drug candidate for the treatment of various diseases. In addition, 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been found to have potential applications in the field of materials science, particularly in the development of new organic semiconductors.
Propriétés
IUPAC Name |
5-(triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)7-18-9-2-1-8(5-14-9)6-17-4-3-15-16-17/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUDPSWYUWKRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CN=N2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632689.png)
![N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-2,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B7632710.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)

![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)

